

# Technical Support Center: Interpreting Unexpected Results in Org 25935 Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Org 25935 |           |
| Cat. No.:            | B1248844  | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during behavioral studies with **Org 25935**.

#### **Introduction to Org 25935**

Org 25935 (also known as SCH-900435) is a selective inhibitor of the glycine transporter type 1 (GlyT-1).[1] By blocking GlyT-1, Org 25935 increases the extracellular concentration of glycine in the brain. This enhancement of glycinergic neurotransmission is thought to modulate N-methyl-D-aspartate (NMDA) receptor function and dopaminergic activity, particularly in the nucleus accumbens.[2][3] Preclinical studies in animal models have suggested potential therapeutic applications for alcohol use disorder and psychosis.[1][4] However, clinical trials in humans have not demonstrated efficacy for alcohol relapse prevention or as an adjunctive treatment for the negative symptoms of schizophrenia.[2][5][6]

### Frequently Asked Questions (FAQs)

Q1: We observed a significant reduction in both alcohol and water consumption in our animal model after administering **Org 25935**. Is this a known effect?

A1: Yes, this paradoxical effect has been documented. In a study using Alko-Alcohol (AA) rats, Org 25935 not only reduced ethanol intake but also decreased water intake and induced

#### Troubleshooting & Optimization





strong central nervous system (CNS)-depressive effects.[4][7] This was an unexpected finding, as the primary hypothesis was a selective reduction in alcohol consumption. Researchers should be aware of potential non-specific effects on fluid intake and general behavior.

Q2: Our behavioral results with **Org 25935** show high variability between subjects. What could be the contributing factors?

A2: High variability in response to **Org 25935** may be attributed to pharmacogenetic differences. Studies have highlighted that the neurobehavioral effects of **Org 25935** can differ significantly between different rat strains.[4][7] For instance, the compound induced sedation in AA rats, an effect not as prominent in Wistar rats.[4] This suggests that the genetic background of the animal model can significantly influence the behavioral outcomes. Careful consideration of the animal strain and robust sample sizes are crucial to mitigate the impact of this variability.

Q3: We are not observing the expected antipsychotic-like effects of **Org 25935** in our behavioral assays. Why might this be?

A3: While preclinical studies suggested antipsychotic potential, clinical trials in humans have not supported this.[1] A large clinical trial (the GIANT trial) found that **Org 25935**, as an adjunctive treatment to second-generation antipsychotics, did not significantly reduce the negative symptoms of schizophrenia compared to placebo.[5][8] It is possible that the behavioral models used do not fully translate to the complex symptomatology of schizophrenia in humans or that the compound's mechanism of action does not sufficiently impact the targeted pathways to produce a clinically significant antipsychotic effect.

Q4: What are the most commonly reported side effects of **Org 25935** in human trials that might have behavioral correlates in animal models?

A4: In human clinical trials, the most frequently reported side effects of **Org 25935** were fatigue, dizziness, and transient visual events.[2][6] These could manifest in animal models as reduced locomotor activity, impaired performance on motor coordination tasks (e.g., rotarod), or altered responses in visual discrimination tasks. Researchers should consider incorporating assays that can detect these potential side effects to better interpret the primary behavioral outcomes.

### **Troubleshooting Guides**



# Guide 1: Investigating Non-Selective Reduction in Fluid Intake

This guide provides a systematic approach to troubleshooting experiments where **Org 25935** unexpectedly reduces both alcohol and water consumption.

Experimental Workflow:





Click to download full resolution via product page

Caption: Troubleshooting workflow for non-selective fluid intake reduction.



#### Methodology for Key Experiments:

- Dose-Response Analysis: Administer Org 25935 at a range of doses (e.g., 1, 3, 6, 10 mg/kg, i.p.) and measure 24-hour alcohol and water intake in a two-bottle free-choice paradigm.
- Open-Field Test: Following drug administration, place the animal in an open-field arena and record locomotor activity (distance traveled, rearing frequency) for a set duration (e.g., 30 minutes).
- Saccharin Preference Test: Habituate animals to a two-bottle choice of water and a non-caloric sweet solution (e.g., 0.1% saccharin). After establishing a baseline preference, administer Org 25935 and measure the intake of both fluids.

#### **Guide 2: Addressing High Intersubject Variability**

This guide outlines steps to manage and interpret high variability in behavioral responses to **Org 25935**.

Logical Relationship Diagram:



Click to download full resolution via product page

Caption: Factors contributing to and mitigating high variability.

**Experimental Protocols:** 



- Strain Comparison Study: Conduct the primary behavioral assay in parallel across at least two different rodent strains (e.g., Wistar and Sprague-Dawley rats, or C57BL/6J and BALB/c mice) to identify potential genetic influences on the drug's effect.
- Standard Operating Procedures (SOPs): Develop and strictly adhere to SOPs for all
  experimental procedures, including drug preparation, administration, and behavioral testing.
  This includes controlling for factors like time of day for testing and habituation protocols.

# **Data Summary Tables**

Table 1: Effects of Org 25935 on Ethanol and Water Intake in Different Rat Strains

| Rat Strain           | Org 25935<br>Dose | Change in<br>Ethanol<br>Intake | Change in<br>Water<br>Intake                             | Observed<br>Behavioral<br>Effects                 | Reference |
|----------------------|-------------------|--------------------------------|----------------------------------------------------------|---------------------------------------------------|-----------|
| Wistar               | 6 mg/kg           | Decreased                      | Initially a<br>slight<br>decrease,<br>then<br>normalized | Reduction in alcohol preference                   | [4]       |
| Alko-Alcohol<br>(AA) | Not specified     | Decreased                      | Decreased                                                | Strong CNS-<br>depressive<br>effects,<br>sedation | [4][7]    |

Table 2: Summary of **Org 25935** Clinical Trial Outcomes



| Clinical<br>Trial Focus                                       | Dosing<br>Regimen                                     | Primary<br>Outcome<br>Measure                                              | Result vs.<br>Placebo        | Key Side<br>Effects                                               | Reference |
|---------------------------------------------------------------|-------------------------------------------------------|----------------------------------------------------------------------------|------------------------------|-------------------------------------------------------------------|-----------|
| Alcohol<br>Relapse<br>Prevention                              | 12 mg twice<br>daily                                  | Percentage<br>of heavy<br>drinking days                                    | No significant difference    | Fatigue,<br>dizziness,<br>transient<br>visual events              | [2][6]    |
| Negative<br>Symptoms of<br>Schizophreni<br>a (GIANT<br>Trial) | 4-8 mg or 12-<br>16 mg twice<br>daily<br>(adjunctive) | Change in Scale for Assessment of Negative Symptoms (SANS) composite score | No significant<br>difference | Generally well- tolerated, some reversible visual adverse effects | [5][8]    |

# **Signaling Pathway**

Proposed Mechanism of Action of Org 25935



Click to download full resolution via product page



Caption: Org 25935 inhibits GlyT-1, increasing synaptic glycine levels.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ORG-25935 Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of the glycine transporter-1 inhibitor org 25935 for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 4. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective glycine uptake inhibitor org 25935 as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Interpreting Unexpected Results in Org 25935 Behavioral Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248844#interpreting-unexpected-results-in-org-25935-behavioral-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com